![molecular formula C20H17ClN4O5S2 B2366456 Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 896027-01-3](/img/structure/B2366456.png)
Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzoate group could potentially undergo reactions typical of esters, such as hydrolysis. The thiadiazol group might participate in reactions typical of heterocyclic compounds .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches
The compound has been involved in synthesis studies focusing on developing novel compounds with potential biological activities. For instance, studies have explored the synthesis of metabolites of metoclopramide, demonstrating complex synthetic pathways and the detection of these compounds in biological samples such as human urine (Maurich, De Amici, & De Micheli, 1994). Another study highlighted the synthesis of 4-thiazolidinones containing a benzothiazole moiety, indicating potential anticancer activity (Havrylyuk et al., 2010).
Structural Properties and Analysis
Research on the structural properties and selective recognition of similar compounds has been conducted, providing insights into their potential applications in medicinal chemistry and materials science. For example, the synthesis of novel Schiff bases derived from 1,3,4-thiadiazole compounds was investigated for their antiproliferative and antimicrobial properties, along with detailed structural analysis (Gür et al., 2020).
Potential Applications
Anticancer Activity
Several studies have explored the potential anticancer applications of compounds with similar structural features. The antitumor screening of novel 4-thiazolidinones highlighted significant activity against various cancer cell lines, suggesting a promising avenue for future cancer therapy research (Havrylyuk et al., 2010).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of pharmaceuticals or biologically active compounds. Without specific information about any biological activity of this compound, it’s not possible to discuss a mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[[5-[(5-chloro-2-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O5S2/c1-29-15-8-5-12(21)9-14(15)17(27)23-19-24-25-20(32-19)31-10-16(26)22-13-6-3-11(4-7-13)18(28)30-2/h3-9H,10H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXQFZKYDCOYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((5-(5-chloro-2-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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